Technical Guide: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Technical Guide: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Version: 1.0
Abstract: This document provides a comprehensive technical guide for the multi-step synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. The synthesis is strategically divided into three core stages: the preparation of the 3-amino-1H-indazole scaffold, the formation of the key intermediate 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, and the final amide coupling with histamine. This guide includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and a complete pathway visualization to support researchers and professionals in drug development and organic synthesis.
Overall Synthesis Pathway
The synthesis of the target compound is achieved through a linear three-step sequence. The process begins with the formation of the indazole ring system, followed by the construction of the pyrrolidinone core via a Michael addition-cyclization cascade, and culminates in a final amide bond formation.
Caption: Proposed three-step synthesis pathway for the target molecule.
Experimental Protocols
Step 1: Synthesis of 3-Amino-1H-indazole
This procedure outlines the synthesis of the core indazole starting material from 2-bromobenzonitrile using a copper-catalyzed cyclization reaction with hydrazine.
Methodology:
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A solution of L-proline (0.4 mmol) and sodium hydroxide (0.2 mmol) in water (2 mL) is prepared.
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To a separate reaction vessel, add 2-bromobenzonitrile (10 mmol), copper(I) oxide (0.5 mmol), and the prepared L-proline solution.
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The mixture is stirred, and hydrazine hydrate (85%, 30 mmol) is added dropwise.
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The reaction vessel is sealed and heated to 80°C for 24 hours.
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After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 30 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 3-amino-1H-indazole.
Table 1: Quantitative Data for 3-Amino-1H-indazole Synthesis (Analogous Reactions)
| Starting Material | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Chlorobenzonitrile | CuI / L-proline | DMSO | 110 | 12 | 85 | Fictionalized Data |
| 2-Bromobenzonitrile | Cu₂O / L-proline | Water | 80 | 24 | 78 | Fictionalized Data |
| 2-Fluorobenzonitrile | None (SɴAr) | Hydrazine | 120 | 8 | 92 | Fictionalized Data |
Step 2: Synthesis of 1-(1H-Indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
This key intermediate is formed through the reaction of 3-amino-1H-indazole with itaconic acid. The reaction proceeds via a Michael addition of the amino group to the double bond of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.
Methodology:
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To a solution of itaconic acid (1.5 g, 11.5 mmol) in water (25 mL), add 3-amino-1H-indazole (1.33 g, 10 mmol).
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The reaction mixture is heated to reflux (100°C) and maintained for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the mixture is cooled to room temperature, allowing the product to precipitate.
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The formed solid is collected by filtration, washed with cold water, and then dried under vacuum to yield 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid as a solid.[1][2]
Table 2: Quantitative Data for 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Synthesis
| Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| o-Aminophenol | Water | 100 (Reflux) | 12 | 74.4 | [1] |
| N-(4-aminophenyl)acetamide | Water | 100 (Reflux) | 12 | High | [2] |
| 4-Aminobenzenesulfonamide | Solvent-free | 140-165 | N/A | High |[3] |
Step 3: Amide Coupling to Synthesize N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
The final step involves the formation of an amide bond between the carboxylic acid intermediate and histamine. A standard peptide coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to facilitate this reaction.
Methodology:
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Dissolve 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL).
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To this solution, add HATU (1.1 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
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In a separate flask, dissolve histamine (1.2 mmol) in a minimum amount of DMF.
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Add the histamine solution to the activated carboxylic acid mixture.
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Allow the reaction to stir at room temperature for 12-18 hours.
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Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash chromatography on silica gel to yield the final target compound.
Table 3: General Quantitative Data for Amide Coupling Reactions
| Coupling Agent | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| HATU / HOBt | DIPEA | DMF | Room Temp. | 12-18 | 70-95 |
| EDC / HOBt | DIPEA / NMM | DCM / DMF | Room Temp. | 12-24 | 60-90 |
| TiCl₄ | Pyridine | Pyridine | 85°C | 2 | 70-95[4] |
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis and characterization of the target compound.
Caption: General experimental workflow from synthesis to characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
